1-(5-Chloropyridin-3-YL)ethan-1-amine 2hcl

Chiral Resolution Asymmetric Synthesis Neurological Target

Sourcing a chiral pyridine building block that balances solubility, stability, and stereochemical fidelity? The free base of this compound suffers from poor aqueous handling.

• **Superior Formulation**: Dihydrochloride salt enhances solubility & solid-state stability over HCl salt or free base.
• **Kinase Selectivity**: (S)-enantiomer enables ATP-competitive inhibitors with nanomolar IC50 against human kinase panels.
• **Regiodefined Scaffold**: 5-chloro substitution pattern ensures correct receptor binding vs. 2- or 4-chloro isomers.

Available as racemate; (S)-enantiomer upon request.

Molecular Formula C7H11Cl3N2
Molecular Weight 229.5 g/mol
Cat. No. B12505213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloropyridin-3-YL)ethan-1-amine 2hcl
Molecular FormulaC7H11Cl3N2
Molecular Weight229.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CN=C1)Cl)N.Cl.Cl
InChIInChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H
InChIKeyJZFWHONHFXUHCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chloropyridin-3-yl)ethan-1-amine 2HCl: Chiral Amine Building Block


1-(5-Chloropyridin-3-yl)ethan-1-amine dihydrochloride (free base CAS: 1270473-80-7) is a chiral primary amine belonging to the class of 3-substituted pyridine derivatives. The compound exists as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-configuration reported as the biologically active stereoisomer . The dihydrochloride salt form enhances aqueous solubility and stability for pharmaceutical formulation, distinguishing it from the free base .

Positional Isomerism and Salt Form Differentiation


Simple substitution of the 5-chloropyridin-3-yl ethanamine core with alternative 2-, 3-, or 4-pyridyl isomers or non-chlorinated analogs fails to replicate the unique stereoelectronic and solubility profile of the 2HCl salt. The 5-chloro substitution pattern on the pyridine ring dictates receptor binding orientation distinct from 2-chloro or 4-chloro isomers . The dihydrochloride salt provides superior solid-state handling and formulation compatibility versus the hydrochloride or free base forms .

Enantiomeric Resolution and Salt Selection Evidence


Dopamine Transporter Inhibition: (S)- vs (R)-Enantiomer

The (S)-enantiomer of 1-(5-chloropyridin-3-yl)ethan-1-amine dihydrochloride exhibits superior biological activity compared to the (R)-enantiomer . In competitive binding assays, the (S)-enantiomer demonstrates an IC50 of 658 nM at the human dopamine transporter, while the (R)-enantiomer shows an IC50 of 900 nM in rat synaptosomal preparations . This stereospecific potency difference of 1.4-fold is meaningful for selecting the (S)-enantiomer over the (R)-enantiomer or racemic mixture for neurological research applications [1].

Chiral Resolution Asymmetric Synthesis Neurological Target

Optimal Application Scenarios


Asymmetric Synthesis of Kinase Inhibitors

The (S)-enantiomer of 1-(5-chloropyridin-3-yl)ethan-1-amine dihydrochloride serves as a key chiral building block for generating selective kinase inhibitors. The stereospecific (S)-configuration enables the construction of ATP-competitive inhibitors with IC50 values in the nanomolar range against a panel of human kinases . This scaffold is utilized in the development of therapeutic agents for neurological and oncological disorders where target selectivity is paramount .

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